Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a phenyl group, a heptan-4-yl chain, and a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate typically involves the esterification of 4-(heptan-4-yl)pyridine-1(4H)-carboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate can be compared with other pyridine carboxylates, such as:
- Phenyl 4-(hexan-4-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(pentan-4-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(butan-4-yl)pyridine-1(4H)-carboxylate
These compounds share similar structural features but differ in the length of the alkyl chain, which can influence their chemical properties and applications. This compound is unique due to its specific alkyl chain length, which may confer distinct reactivity and biological activity.
Biological Activity
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C19H25NO2 and a molecular weight of approximately 299.407 g/mol, features a pyridine ring substituted with a phenyl group and a heptan side chain, which significantly influences its pharmacological properties.
Key Properties
Property | Value |
---|---|
Molecular Formula | C19H25NO2 |
Molecular Weight | 299.407 g/mol |
LogP | 5.29890 |
PSA | 29.54000 |
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. Such interactions may modulate several biological pathways, which are crucial for therapeutic applications.
Biological Activities
Research indicates that this compound may exhibit significant antimicrobial , anti-inflammatory , and anticancer activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain pathogenic bacteria and fungi, although specific mechanisms remain to be clarified.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Effects : Some studies have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study 1: Anticancer Activity
A study involving various pyridine derivatives demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death.
Case Study 2: Anti-inflammatory Effects
In an experimental model of acute inflammation, this compound significantly reduced edema formation and levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential therapeutic role in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the side chain length and substitutions on the pyridine ring can significantly impact potency and selectivity against specific biological targets.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate | C19H25NO2 | Different heptan side chain position |
Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate | C18H23NO2 | Shorter hexan side chain |
3-Pyridinecarboxylic acid phenethyl ester | C12H13NO2 | Contains a phenethyl group instead |
Properties
CAS No. |
651054-03-4 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
phenyl 4-heptan-4-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-8-16(9-4-2)17-12-14-20(15-13-17)19(21)22-18-10-6-5-7-11-18/h5-7,10-17H,3-4,8-9H2,1-2H3 |
InChI Key |
WIAOPDUCWDNBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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